molecular formula C9H13N3O2 B590220 1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide CAS No. 36781-38-1

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide

Cat. No.: B590220
CAS No.: 36781-38-1
M. Wt: 195.222
InChI Key: CDAYQMGHSGDEJA-UHFFFAOYSA-N
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Description

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is a derivative of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. Iproniazid was initially developed for the treatment of tuberculosis but later found use as an antidepressant due to its mood-elevating effects . it was withdrawn from the market due to its hepatotoxicity . This compound retains some of the pharmacological properties of its parent compound and has been studied for various scientific applications.

Preparation Methods

The synthesis of iproniazid-1-oxide typically involves the oxidation of iproniazid. One common method is the reaction of iproniazid with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the product

Chemical Reactions Analysis

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different oxides.

    Reduction: It can be reduced back to iproniazid under specific conditions.

    Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is similar to other MAOIs such as:

Compared to these compounds, iproniazid-1-oxide is unique due to its specific oxidation state and the presence of the oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(2)10-11-9(13)8-3-5-12(14)6-4-8/h3-7,10H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTLIMVDEAPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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